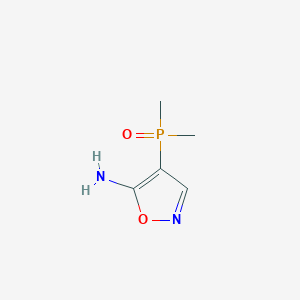

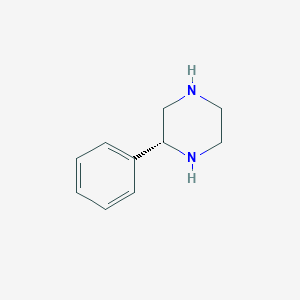

![molecular formula C23H20N2OS B3000456 N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 955519-33-2](/img/structure/B3000456.png)

N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide and related compounds involves multiple steps, including the formation of key heterocyclic structures such as isoxazole, thiazole, and pyrazole rings. For instance, the synthesis of related thiazolyl piperidyl carboxamides and thiocarboxamides was achieved through a four-step procedure, including isoxazole ring formation, α-bromination, thiazole ring formation, and attachment of the carboxamide or thiocarboxamide group . Similarly, the synthesis of biphenyl benzothiazole-2-carboxamide derivatives involved the reaction between biphenyl acid chloride and 2-aminobenzothiazole . These methods highlight the complexity and multi-step nature of synthesizing such compounds.

Molecular Structure Analysis

The molecular structure of N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is characterized by the presence of a thiazole ring, which is a common feature in many biologically active compounds. The thiazole ring is known for its involvement in key interactions with biological targets. For example, the thiazolidine-2,4-dione carboxamide derivatives exhibit antimicrobial activity, which is attributed to their molecular structure . The X-ray structure of a related compound, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide, was determined, and its geometry was optimized using DFT calculations, providing insights into the electrophilic and nucleophilic sites of the molecule .

Chemical Reactions Analysis

The chemical reactivity of N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide can be inferred from related compounds. For instance, the synthesis of thiazole-4-carboxamide adenine dinucleotide (TAD) involved reactions such as incubation with DCC in aqueous pyridine and reaction with adenosine-5'-phosphoric di-n-butylphosphinothioic anhydride . These reactions are indicative of the potential chemical transformations that the thiazole ring can undergo, which may include nucleophilic substitutions and coupling reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide can be related to its structural analogs. The presence of the thiazole ring and carboxamide group suggests that these compounds may have moderate solubility in polar solvents and could exhibit hydrogen bonding, impacting their biological activity. For example, the synthesized thiazolidine-2,4-dione carboxamide derivatives showed varying degrees of antibacterial and antifungal activity, which could be attributed to their solubility and ability to penetrate microbial cell walls . Additionally, the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives suggests that these compounds may interact with biological systems in a way that affects fluid regulation .

科学的研究の応用

Synthesis and Structural Characterization

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide derivatives involves reactions that yield a range of biologically active molecules. For instance, synthesis techniques have been developed to produce biphenyl benzothiazole-2-carboxamide derivatives, which were further screened for their diuretic activity in vivo, revealing promising candidates among the series (Yar & Ansari, 2009). Additionally, advancements in the synthesis of aromatic heterocyclic carboxamide fungicides demonstrated the importance of positional isomers in enhancing fungicidal activity, underscoring the relevance of structural precision in designing effective compounds (Banba, Yoshikawa, & Katsuta, 2013).

Biological Activities

Research into the biological activities of thiazole carboxamide derivatives has uncovered a wide range of potential applications. These include antimicrobial, antifungal, and anticancer properties. For example, thiazole-5-carboxamide derivatives have been extensively studied for their diverse chemical activities and have shown significant biological activities, including antibacterial, antitubercular, anti-cancer, antifungal, and anti-inflammatory activities (Mhaske, Vadgaonkar, Jadhav, & Bobade, 2011). This highlights the compound's potential in addressing various health concerns through its broad spectrum of biological effects.

Anticancer and Antimicrobial Potential

The exploration of thiazole carboxamide derivatives for anticancer and antimicrobial applications has yielded promising results. For instance, novel synthesis routes have been developed for compounds demonstrating potent antitumor activity in preclinical assays, indicating the potential of these derivatives in oncology (Lombardo et al., 2004). Furthermore, the antimicrobial activity of these compounds against a variety of bacterial strains underscores their potential in addressing infectious diseases (Raval, Naik, & Desai, 2012).

作用機序

Target of Action

The compound N-(4-isopropylbenzo[d]thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide, also known as 4-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide, has been found to exhibit potent antibacterial activity against both Gram-negative and Gram-positive bacteria . The primary targets of this compound are therefore bacterial cells, specifically strains of S. aureus and A. xylosoxidans .

Mode of Action

The compound’s mode of action is distinctive when used in conjunction with a cell-penetrating peptide octaarginine . The compound alone and the peptide alone have different effects, but when combined, they display a unique mode of action . This suggests that the compound may interact with its targets in a way that enhances the antibacterial activity of the peptide .

Result of Action

The compound exhibits potent antibacterial activity, with the isopropyl substituted derivative displaying a low minimum inhibitory concentration (MIC) of 3.9 μg mL −1 against S. aureus and A. xylosoxidans . This suggests that the compound is effective at inhibiting the growth of these bacterial strains at relatively low concentrations .

特性

IUPAC Name |

4-phenyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2OS/c1-15(2)19-9-6-10-20-21(19)24-23(27-20)25-22(26)18-13-11-17(12-14-18)16-7-4-3-5-8-16/h3-15H,1-2H3,(H,24,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZGNCKHTXGYPKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-chloro-3-[(2-chlorophenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/no-structure.png)

![N-(4-chlorophenyl)-2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3000381.png)

![4-Chloro-6-[4-(6-chloropyridine-3-carbonyl)piperazin-1-yl]pyrimidine](/img/structure/B3000383.png)

![1-Methyl-4-{[4-(trifluoromethyl)piperidin-1-yl]methyl}pyrrolidin-2-one](/img/structure/B3000384.png)

![ethyl 2-[[(E)-4-amino-3-cyano-4-oxobut-2-en-2-yl]amino]-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B3000387.png)

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B3000388.png)

![Methyl 3-[(2-bromophenoxy)methyl]benzoate](/img/structure/B3000393.png)

![3-Cyclopropyl-6-(thiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3000394.png)

![N-[(4-Methoxy-3-methylphenyl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B3000396.png)